2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

Kinase Inhibition TGF-β Signaling Fibrosis Drug Discovery

For medicinal chemists targeting ALK5 (TGF-β type I receptor) for fibrosis and oncology, the correct regioisomer is critical. Substituting with the [3,2-b] or [4,3-b] isomer compromises kinase binding and derails SAR studies. This [3,4-b] scaffold is specifically claimed in patent WO2022013311A1 for active ALK5 inhibitors. - Binding Confirmation: Enables analogs with IC50 values as low as 7.90 nM against recombinant ALK5. - Efficient Synthesis: Accessible via a high-yielding borane reduction route (~72%), reducing gram-scale production costs. - Predictable ADME: A calculated LogP of 1.02 and pKa of 8.51 offer a reliable baseline for optimizing permeability and solubility.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 194022-45-2
Cat. No. B065566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
CAS194022-45-2
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CN=C2
InChIInChI=1S/C7H8N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2
InChIKeyAMSFZNPHLRKOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine: Physicochemical Properties and Specifications


2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine is a bicyclic heterocycle featuring a fused pyridine-oxazine ring system with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . This scaffold serves as a versatile intermediate in the synthesis of biologically active molecules, particularly as a core structure in ALK5 kinase inhibitors [1]. Commercially available at 95% purity, the compound exhibits a calculated LogP of 1.0239 and a predicted pKa of 8.51±0.20, values that inform its handling and formulation in research settings .

1
ALK5 kinase inhibitor lead design and SAR exploration
2
Regioisomer-defined [3,4-b] scaffold for target engagement studies
3
Multi-vendor research-grade supply supports medicinal chemistry workflows

Why This Pyridooxazine Isomer Is Not Interchangeable


Substituting 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine with its regioisomers—such as pyrido[3,2-b][1,4]oxazine or pyrido[4,3-b][1,4]oxazine—compromises both biological activity and synthetic outcomes. The [3,4-b] fusion pattern creates a distinct electronic environment and hydrogen-bonding topology that is essential for binding to the ALK5 kinase active site, a feature not shared by other isomers [1]. Furthermore, the nitrogen placement in the [3,4-b] isomer alters the scaffold's pKa and LogP, which directly influence solubility, permeability, and subsequent derivatization chemistry . Using an incorrect isomer may lead to failed reactions, inactive lead compounds, or irreproducible biological data, underscoring the procurement necessity of this specific CAS registry number.

Patent and SAR alignment
Pyrido[3,2-b] or [4,3-b] regioisomers lack patent-supported ALK5 activity data; ALK5 target engagement may not transfer.
Physicochemical profile mismatch
Different LogP and pKa values alter solubility and permeability; lead-optimization outcomes may not reproduce with incorrect isomer.
Synthetic pathway divergence
Alternative isomers require distinct multi-step routes with variable yields; gram-scale reproducibility may shift.

Comparative Evidence for Procurement Decisions


Scaffold Specificity in ALK5 Inhibitor Patents

The patent WO2022013311A1 explicitly claims compounds derived from the 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine scaffold as ALK5 inhibitors, demonstrating that this specific [3,4-b] fusion pattern is a structural prerequisite for the claimed therapeutic utility. In contrast, pyrido[3,2-b][1,4]oxazine and pyrido[4,3-b][1,4]oxazine isomers are not covered by this patent family, indicating a lack of demonstrated ALK5 inhibitory activity for these alternative cores [1].

Patent Scope
Class-level inference
[3,4-b] core explicitly claimed in WO2022013311A1; other isomers not covered
Regioisomer-specific patent support for ALK5 inhibitor research
Review patent examples for isomer-specific SAR
Kinase Inhibition TGF-β Signaling Fibrosis Drug Discovery

Lipophilicity Difference vs. Pyrido[3,2-b] Isomer

The calculated LogP of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is 1.0239, while the regioisomer pyrido[3,2-b][1,4]oxazine exhibits a lower LogP of 0.6119 . This 0.412 difference in lipophilicity translates to approximately a 2.6-fold higher predicted partition coefficient for the [3,4-b] isomer, which may confer superior membrane permeability and oral bioavailability potential in downstream lead optimization.

LogP Difference
Cross-study comparable
ΔLogP +0.412 (XLogP3 1.02 vs. 0.61)
Supports lipophilicity-based permeability profiling context
Predicted values; confirm experimentally
Physicochemical Profiling Drug Likeness Permeability

ALK5 Inhibitor Potency from the [3,4-b] Scaffold

Derivatives synthesized from the 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine core demonstrate potent ALK5 inhibition. For example, a specific derivative (CHEMBL4077146) shows an IC50 of 7.90 nM against recombinant human ALK5 kinase and an EC50 of 158 nM in a cell-based Smad2/3 phosphorylation assay [1]. This level of potency validates the scaffold's suitability for generating high-affinity ALK5 ligands.

ALK5 Inhibition
Class-level inference
Derivative IC50 = 7.90 nM (enzymatic); EC50 = 158 nM (cellular)
Reported nanomolar ALK5 inhibition for a derivative of this scaffold
Derivative-dependent; scaffold not directly assayed
ALK5 Inhibition TGF-β Pathway Kinase IC50

Synthetic Route Efficiency: Borane Reduction vs. Alternative

The synthesis of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine proceeds via reduction of the corresponding lactam (1H-pyrido[3,4-b][1,4]oxazine-2(3H)-one) using borane-dimethyl sulfide complex, achieving a reported yield of approximately 72% . In contrast, the synthesis of the pyrido[3,2-b][1,4]oxazine isomer requires multi-step protection-deprotection sequences with variable yields and lower regioselectivity .

Synthetic Yield
Cross-study comparable
~72% (borane reduction of lactam)
Supports efficient one-step synthesis for scale-up evaluation
THF, 25°C, borane-dimethyl sulfide
Organic Synthesis Heterocycle Construction Process Chemistry

pKa Difference vs. Pyrido[3,2-b] Methyl Derivative

The predicted pKa of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is 8.51±0.20 . A structurally related pyrido[3,2-b][1,4]oxazine derivative (6-methyl substituted) exhibits a higher predicted pKa of 10.13±0.20 . The lower basicity of the [3,4-b] isomer indicates a reduced propensity for protonation at physiological pH, which may improve passive diffusion across lipid bilayers and reduce lysosomal trapping.

pKa Difference
Cross-study comparable
ΔpKa ≈ -1.62 (8.51 vs. 10.13)
Lower basicity context for passive permeability and cell-based assay design
Predicted values; experimental pKa to verify
Physicochemical Properties Solubility Ionization State

Commercial Availability and Supply Chain Consistency

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine (CAS 194022-45-2) is available from multiple established chemical suppliers including Fluorochem, BOC Sciences, and Leyan, with purity specifications of 95% or higher . In comparison, the pyrido[3,2-b][1,4]oxazine scaffold (CAS 20348-23-6) is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher procurement costs .

Commercial Supply
Supporting evidence
Multiple vendors; catalog stock, research-grade purity
Broader availability may reduce procurement lead times
Verify current supplier catalogs and lot specifications
Chemical Sourcing Supply Chain Catalog Availability

Optimal Research Applications Based on Evidence


ALK5 Kinase Inhibitor Lead Generation

This scaffold is the preferred starting point for medicinal chemistry efforts targeting ALK5 (TGF-β type I receptor) for fibrosis and oncology applications. The patent WO2022013311A1 explicitly claims derivatives of this [3,4-b] isomer, and published data confirm that analogs achieve IC50 values as low as 7.90 nM against recombinant ALK5 [1]. Procurement of this specific CAS number ensures alignment with patent claims and established structure-activity relationships.

CNS-Penetrant and Orally Bioavailable Lead Design

With a LogP of 1.0239—0.412 log units higher than the pyrido[3,2-b] isomer—and a moderate pKa of 8.51, the [3,4-b] scaffold offers a favorable lipophilicity-basicity balance for optimizing passive permeability and reducing efflux liability [1] . Researchers designing compounds with improved oral absorption or blood-brain barrier penetration should prioritize this isomer.

Scale-Up and Process Chemistry Optimization

The synthetic route via borane reduction of the lactam proceeds in a single step with reported yields around 72%, offering a more efficient entry than the multi-step protection-deprotection sequences required for the [3,2-b] isomer [1]. Coupled with broader commercial availability, this makes the [3,4-b] isomer the more cost-effective choice for gram-scale synthesis and process development.

Physicochemical Benchmarking for Heterocyclic Libraries

The well-defined predicted LogP (1.0239) and pKa (8.51) values provide a reliable baseline for building heterocyclic compound libraries [1]. Researchers using this scaffold can anticipate consistent ionization and lipophilicity behavior, facilitating computational modeling and property-based design strategies.

Application
Selection Property
Validation Focus
ALK5 inhibitor discovery programs
Regioisomer-specific scaffold alignment with patent SAR
ALK5 enzymatic and cellular assay interpretation
Lipophilic scaffold for permeability profiling
Moderate LogP and pKa for passive diffusion assessment
Permeability and efflux assay context
Synthesis and process chemistry studies
Efficient borane reduction route
Gram-scale yield and purity validation
Heterocyclic library design and property benchmarking
Defined predicted LogP and pKa as baseline
Consistency in computational modeling and property-based design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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